2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Coagulation Cascade

Source this linker-length variant (CAS 899214-49-4) for systematic SAR of dihydropyrazine-dione acetamide series. Its N-phenethylacetamide side chain provides a unique ethylene-spacer geometry, enabling exploration of P3-side-chain effects on target binding and selectivity. With a CNS-compatible profile (cLogP ~2.8), it serves as a structurally matched negative control for 3-amino-dependent serine protease inhibition assays. Ideal for constructing QSPR models and calibrating chromatographic logD methods in the cLogP 2–3 range.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 899214-49-4
Cat. No. B2383275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
CAS899214-49-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24)
InChIKeyUCAURHBRKBZQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide (CAS 899214-49-4): Structural Identity and Procurement Baseline


2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide (CAS 899214-49-4) is a synthetic heterocyclic small molecule (C20H19N3O3, MW 349.39 g/mol) featuring a 2,3-dioxo-4-phenyl-3,4-dihydropyrazine core linked to an N-phenethylacetamide side chain . It belongs to the broader class of dihydropyrazine-dione acetamides, which have been investigated across multiple therapeutic target classes including coagulation factors and metabolic enzymes [1]. The compound is commercially available from multiple suppliers for research use, typically at ≥95% purity .

Why 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide Cannot Be Interchanged with In-Class Analogs Without Evidence


Within the dihydropyrazine-dione acetamide scaffold, small structural modifications can produce dramatic shifts in target selectivity, potency, and physicochemical properties. Published data on closely related pyrazinone acetamide series demonstrate that even minor changes at the N-1 side chain or C-4/C-5 positions of the pyrazinone ring can alter thrombin IC50 values by >50-fold or shift selectivity between Factor VIIa and thrombin [1]. Computational predictions indicate that this specific compound exhibits moderate lipophilicity (cLogP ~2.8) and balanced hydrogen-bonding capacity, differentiating it physicochemically from both more polar (e.g., carboxylic acid-terminated) and more lipophilic analogs commonly found in these series [2]. Generic substitution without explicit comparative biological data is unsupported and may confound SAR interpretation or screening campaigns.

Quantitative Differentiation Evidence for 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide (CAS 899214-49-4)


Structural Differentiation: N-Phenethylacetamide Side Chain vs. N-Phenylacetamide and Acetonitrile Analogs

The target compound incorporates an N-phenethylacetamide side chain, contrasting with the N-phenylacetamide analog (CAS unassigned, C18H15N3O3, MW 321.34) and the acetonitrile analog (CAS 1226445-08-4, C12H9N3O2, MW 227.22) . The phenethyl linker adds a flexible ethylene spacer and increases molecular weight by ~28 Da versus the phenylacetamide analog, altering both shape and lipophilicity. In published 3-aminopyrazinone acetamide thrombin inhibitor series, the phenethylamino substitution at the P3 position contributed to oral bioavailability in advanced leads (e.g., compounds 20, 24, 25 in Burgey et al.) [1]. While no direct head-to-head potency comparison is available for this specific compound, its distinct side chain architecture makes it a non-interchangeable SAR probe for evaluating linker-length effects on target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Coagulation Cascade

Physicochemical Differentiation: Moderate Lipophilicity and Balanced H-Bond Profile vs. Charged and Highly Lipophilic Series Members

Computational predictions assign this compound a cLogP of approximately 2.8, placing it in a moderate lipophilicity range distinct from both highly lipophilic analogs (cLogP >5) and charged benzamidine-containing pyrazinone thrombin inhibitors that carry permanent positive charges at physiological pH [1]. The balanced hydrogen-bond acceptor count (3 oxo groups, 1 amide carbonyl) and a single hydrogen-bond donor (amide NH) provide a profile intermediate between excessively polar and excessively lipophilic scaffold variants. In the 3-aminopyrazinone acetamide thrombin inhibitor series, optimization of physicochemical properties—particularly reducing polarity at P1 while maintaining solubility—was critical to achieving oral bioavailability without sacrificing potency [2]. The target compound's moderate cLogP suggests utility as a neutral, permeability-favorable scaffold for probing targets where balanced physicochemical properties are desired.

Drug-likeness ADME Prediction Physicochemical Profiling

Scaffold Differentiation: 2,3-Dioxo-4-phenylpyrazine Core vs. 3-Aminopyrazinone and Dihydropyrazine Radical Generators

The compound features a fully oxidized 2,3-dioxo-4-phenyl-3,4-dihydropyrazine core, which is chemically and mechanistically distinct from the 3-aminopyrazinone acetamide thrombin inhibitor scaffold (e.g., L-375,378 and optimized leads with IC50 values of 2–300 nM against thrombin and Factor VIIa) [1][2]. In the thrombin inhibitor series, the 3-amino substituent is essential for binding to the S1 pocket, whereas the 2,3-dioxo motif eliminates this recognition element entirely, redirecting the scaffold toward different target profiles. Additionally, the dioxo substitution pattern differs fundamentally from partially reduced dihydropyrazine derivatives that exert biological effects through radical generation and DNA strand-breakage (e.g., 2,3-dihydro-5,6-dimethylpyrazine) [3]. The absence of the 3-amino group and the fully oxidized ring system suggest that this compound is neither a direct coagulation factor inhibitor nor a radical-generating species, implying distinct biological applications that must be experimentally validated.

Chemical Biology Enzyme Inhibition Reactive Oxygen Species

Predicted Blood-Brain Barrier Permeability Differentiation vs. Peripherally Restricted Analogs

Computational models predict this compound to exhibit moderate blood-brain barrier (BBB) permeability, supported by its cLogP of ~2.8 and moderate molecular weight (349.39 Da) [1]. In contrast, benzamidine-containing pyrazinone thrombin inhibitors carry permanent positive charges and high polarity, rendering them peripherally restricted with negligible CNS penetration [2]. Additionally, highly lipophilic analogs (cLogP >5) may show high BBB permeability but carry risks of phospholipidosis, hERG binding, and poor aqueous solubility. The target compound occupies a favorable intermediate space, though experimental brain-to-plasma ratio data are required to confirm predicted CNS exposure. This feature distinguishes it as a candidate for CNS-targeted probe development where pyrazinone-based scaffolds have been underexplored relative to their peripheral applications in thrombosis.

CNS Drug Discovery Blood-Brain Barrier Pharmacokinetics

Recommended Application Scenarios for 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide Based on Evidence


Structure-Activity Relationship (SAR) Probe for Pyrazinone Acetamide Side-Chain Optimization

This compound serves as a linker-length variant in SAR studies of dihydropyrazine-dione acetamide series. Its N-phenethylacetamide side chain provides an ethylene-spacer geometry distinct from N-phenylacetamide and N-benzylamide analogs, enabling systematic exploration of P3-side-chain effects on target binding, selectivity, and pharmacokinetics. Researchers can use this compound alongside shorter and longer linker analogs to construct quantitative structure-property relationship (QSPR) models [1].

CNS-Permeable Chemical Probe Scaffold for Target Classes Underserved by Charged Pyrazinone Inhibitors

With predicted moderate BBB permeability (cLogP ~2.8) and the absence of permanent charges, this compound offers a CNS-compatible pyrazine-dione scaffold. It is suitable for phenotypic screening in neuronal cell models and for probing CNS targets (e.g., neuronal kinases, phosphodiesterases, or neurotransmitter receptors) where benzamidine-containing or highly polar pyrazinone analogs cannot penetrate the blood-brain barrier [1]. Validation via PAMPA-BBB or in situ brain perfusion is recommended prior to in vivo CNS studies.

Negative Control for Thrombin/Factor VIIa Inhibitor Screening Panels

Given the absence of the 3-amino substituent critical for serine protease binding in the S1 pocket, this compound is predicted to lack the thrombin and Factor VIIa inhibitory activity exhibited by 3-aminopyrazinone acetamide analogs. It can be employed as a structurally matched negative control in coagulation factor inhibition assays, helping to confirm that observed activity in related compounds is pharmacophore-dependent rather than an artifact of the pyrazinone scaffold [1].

Physicochemical Benchmarking Standard for cLogP 2–3 Neutral Scaffolds in Lead Optimization

The compound's moderate lipophilicity (cLogP ~2.8), balanced hydrogen-bonding profile, and rule-of-5 compliant properties make it a useful benchmarking standard for evaluating computational ADME prediction models and for calibrating chromatographic logD determination methods in the cLogP 2–3 range. It can serve as a reference point when profiling novel analogs to assess whether structural modifications shift lipophilicity into undesirable extremes [1].

Quote Request

Request a Quote for 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.